molecular formula C8H7NO2 B3050494 Methoxy-benzoxazole CAS No. 26384-75-8

Methoxy-benzoxazole

货号: B3050494
CAS 编号: 26384-75-8
分子量: 149.15 g/mol
InChI 键: NRBCYYCKOXRXRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoxy-benzoxazole is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Significance

Methoxy-benzoxazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Key applications include:

  • Antimicrobial Activity : Several studies have reported that benzoxazole derivatives possess antibacterial and antifungal properties. For instance, compounds synthesized from 2-hydroxy-5-substituted aniline showed moderate to good antibacterial activity against resistant strains of bacteria . Additionally, derivatives designed with morpholine and piperazine groups demonstrated broad-spectrum activity against various fungal strains, including Candida albicans and Candida glabrata with MIC values ranging from 3.12 to 50 μg/mL .
  • Anticancer Properties : this compound derivatives have been evaluated for their anticancer effects. Research indicates that certain compounds exhibit potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives showing IC50 values as low as 0.07 µM for PARP-2 enzyme inhibition . The incorporation of specific substituents enhances their effectiveness against cancer cells.
  • Anticonvulsant Activity : Some studies have focused on the anticonvulsant properties of benzoxazole derivatives. For example, a series of 5-carbomethoxybenzoxazole derivatives were evaluated for their anticonvulsant effects in animal models, demonstrating significant activity comparable to standard anticonvulsants .

Case Study 1: Antimicrobial Activity

A study synthesized a series of 2-benzylsulfanyl benzoxazoles and evaluated their in vitro activity against Mycobacterium tuberculosis. The results indicated notable efficacy against both drug-sensitive and multidrug-resistant strains . This highlights the potential of this compound derivatives in combating resistant infections.

Case Study 2: Anticancer Activity

A series of this compound derivatives were tested for their anti-proliferative effects on hepatocellular carcinoma (HepG2) cell lines. Compounds were found to inhibit cell growth significantly, with IC50 values indicating strong potential as therapeutic agents against liver cancer .

Summary Table of Biological Activities

Activity TypeCompound TypeTarget Organism/Cell LineIC50/Effectiveness
Antibacterial5-substituted benzoxazolesCandida albicans, E.coli3.12 - 50 μg/mL
AntifungalMorpholine derivativesCandida glabrataBroad spectrum
AnticancerHybrid benzoxazolesMCF-7, HepG20.07 - 32 µM
AnticonvulsantCarbomethoxybenzoxazolesAnimal modelsSignificant activity

属性

CAS 编号

26384-75-8

分子式

C8H7NO2

分子量

149.15 g/mol

IUPAC 名称

2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3

InChI 键

NRBCYYCKOXRXRB-UHFFFAOYSA-N

SMILES

COC1=NC2=CC=CC=C2O1

规范 SMILES

COC1=NC2=CC=CC=C2O1

产品来源

United States

Synthesis routes and methods

Procedure details

In Scheme VIII, bromo-benzoxazole 35 (R═CH3) was first treated with copper(I) cyanide in DMF to produce the corresponding aryl-nitrile, which upon treatment with boron tribromide afforded benzoxazole 36. Benzoxazole 36 was also prepared from a second synthetic Route, where the bromo-benzoxazole 35 was treated with zinc cyanide in the presence of a palladium catalyst [i.e. tetrakis(triphenylphosphine)palladium(0)] to afford the corresponding aryl-nitrile, which upon demethylation with boron tribromide produced benzoxazole 36. Benzoxazole 35 (R═H) was treated with copper (I) bromide, and freshly prepared sodium methoxide in DMF to produce methoxy-benzoxazole 37. Bromination of 37 with N-bromosuccinimide in acetonitrile afforded the monobromo benzoxazole 38 (major product) and the dibromobenzoxazole 39 (minor product).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
copper (I) bromide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。